8-Azakinetin riboside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

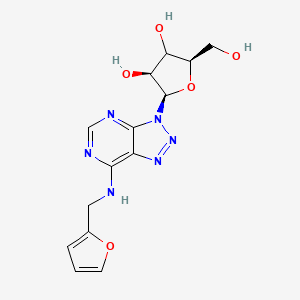

C14H16N6O5 |

|---|---|

Molecular Weight |

348.31 g/mol |

IUPAC Name |

(2R,3S,5R)-2-[7-(furan-2-ylmethylamino)triazolo[4,5-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H16N6O5/c21-5-8-10(22)11(23)14(25-8)20-13-9(18-19-20)12(16-6-17-13)15-4-7-2-1-3-24-7/h1-3,6,8,10-11,14,21-23H,4-5H2,(H,15,16,17)/t8-,10?,11+,14-/m1/s1 |

InChI Key |

NNHFYOUUDDBUOE-PODXTCKDSA-N |

Isomeric SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

8-Azakinetin Riboside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Azakinetin riboside, a synthetic nucleoside analogue with demonstrated cytotoxic properties. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an anticancer agent. Experimental methodologies and a hypothesized mechanism of action are also presented to support further research and development.

Chemical Structure and Properties

This compound, a structural analogue of kinetin (B1673648) riboside, is a purine (B94841) derivative characterized by the presence of a nitrogen atom at the 8th position of the purine ring system. This modification significantly influences its electronic properties and biological activity compared to its endogenous counterparts.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(6-(furfurylamino)-[1][2][3]triazolo[4,5-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | Generated from SMILES |

| CAS Number | 2347524-00-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C14H16N6O5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 348.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | --INVALID-LINK-- |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed Synthetic Pathway for this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This activity is dose- and time-dependent, suggesting interference with essential cellular processes leading to cell death.

Table 2: In Vitro Cytotoxicity of this compound (IC50, µM)

| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |

| HeLa | Cervical Cancer | >100 | 14.5 | 4.6 |

| MCF-7 | Breast Cancer | 27 | 4.3 | 3.8 |

| Caco-2 | Colorectal Cancer | 25 | 18.7 | 11.5 |

| OVCAR-3 | Ovarian Cancer | >100 | 76 | 1.1 |

| MIA PaCa-2 | Pancreatic Cancer | >100 | 2.8 | 1.1 |

| MRC-5 | Normal Lung Fibroblast | >100 | 11.7 | 4.6 |

Data sourced from TargetMol and MCE BioScience product literature.

Experimental Protocols

The cytotoxic activity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cell Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-100 µM) for specified time periods (24, 48, and 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Caption: Workflow for the MTT Cytotoxicity Assay.

Hypothesized Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated. However, as a nucleoside analogue, it is hypothesized to exert its effects through interference with nucleic acid and protein synthesis, ultimately leading to apoptosis.

Upon cellular uptake, likely via nucleoside transporters, this compound is expected to be phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms. These activated metabolites can then interfere with cellular processes in several ways:

-

Incorporation into Nucleic Acids: The triphosphate form may be incorporated into growing DNA and RNA chains by polymerases. The presence of the 8-aza modification can disrupt the normal structure and function of these nucleic acids, leading to chain termination, replication stress, and inhibition of transcription.

-

Inhibition of Key Enzymes: The phosphorylated forms of this compound may act as competitive inhibitors of enzymes involved in de novo purine biosynthesis, further depleting the pool of natural nucleotides required for DNA and RNA synthesis.

-

Induction of Apoptosis: The accumulation of DNA damage and metabolic stress is a potent trigger for programmed cell death (apoptosis). This is often mediated by the activation of caspase cascades.

Caption: Hypothesized Mechanism of Action for this compound.

Future Directions

The potent cytotoxic activity of this compound against a range of cancer cell lines warrants further investigation. Future research should focus on:

-

Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In vivo studies to evaluate its efficacy and safety in animal models of cancer.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The presented data and hypothesized mechanisms offer a starting point for further exploration of this promising cytotoxic agent.

References

An In-depth Technical Guide to 8-Azakinetin Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azakinetin riboside, a synthetic purine (B94841) analog, has demonstrated significant cytotoxic activity against various human cancer cell lines. As a structural analog of kinetin (B1673648) riboside, this compound holds promise for investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity with a focus on its cytotoxic effects, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Introduction

This compound, also known as N6-furfuryl-8-aza-adenosine, is a modified nucleoside that belongs to the class of 8-azapurines. The substitution of the carbon atom at the eighth position of the purine ring with a nitrogen atom significantly alters the electronic distribution and conformation of the molecule, often leading to distinct biological activities compared to its natural purine counterparts. This modification has been a strategy in medicinal chemistry to develop analogs with potential therapeutic applications, including anticancer and antiviral activities.

This guide will delve into the technical details of this compound, summarizing the current scientific knowledge to facilitate further research and development.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-((6-amino-9-(β-D-ribofuranosyl)-9H-purin-8-yl)amino)methyl)furan |

| Synonyms | This compound, N6-furfuryl-8-aza-adenosine |

| Molecular Formula | C₁₅H₁₈N₆O₅ |

| Molecular Weight | 366.34 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

Synthesis of this compound

General Synthetic Scheme:

The synthesis would likely involve a multi-step process starting from a suitable 8-azapurine (B62227) precursor. A potential pathway could be:

-

Ribosylation of an 8-azapurine derivative: An appropriately protected 8-azapurine base, such as 6-chloro-8-azapurine, would be coupled with a protected ribose derivative, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen glycosylation conditions.

-

Introduction of the N6-furfuryl group: The 6-chloro group of the resulting 8-azapurine nucleoside would then be displaced by furfurylamine (B118560) in a nucleophilic aromatic substitution reaction.

-

Deprotection: Finally, the protecting groups on the ribose moiety would be removed, typically by treatment with a base such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.

Visualizing the Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from a study by Vojs-Stojkovska and colleagues.

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

| OVCAR-3 | Ovarian Carcinoma | 1.1 |

| MIA PaCa-2 | Pancreatic Carcinoma | 1.1 |

| HeLa | Cervical Carcinoma | >10 |

| MCF-7 | Breast Adenocarcinoma | >10 |

| Caco-2 | Colorectal Adenocarcinoma | >10 |

| MRC-5 | Normal Human Lung Fibroblasts | 4.6 |

These data indicate a selective and potent cytotoxic effect of this compound against ovarian and pancreatic cancer cell lines, with a lower impact on the tested normal human lung fibroblast cell line, suggesting a potential therapeutic window.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of other 8-azapurine nucleosides, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis.

Proposed Mechanism of Action:

8-azapurine nucleosides are known to be metabolized intracellularly to their corresponding nucleotide analogs. These analogs can then interfere with nucleic acid synthesis and function through several mechanisms:

-

Incorporation into RNA and DNA: The triphosphate form of 8-azapurine nucleosides can be incorporated into growing RNA and DNA chains, leading to chain termination or dysfunctional nucleic acids.

-

Inhibition of DNA Synthesis: The nucleotide analogs can inhibit key enzymes involved in de novo purine biosynthesis and DNA replication.

-

Induction of Apoptosis: The disruption of cellular processes by the incorporation of these analogs into nucleic acids or by the inhibition of essential enzymes can trigger the intrinsic apoptotic pathway.

Signaling Pathway Visualization:

The following diagram illustrates a plausible apoptotic pathway that could be activated by this compound, based on the mechanisms of related compounds.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., OVCAR-3, MIA PaCa-2) and normal cell line (e.g., MRC-5)

-

Complete cell culture medium (specific to each cell line)

-

96-well flat-bottom sterile microplates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete medium.

-

Determine cell concentration using a hemocytometer or automated cell counter.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram:

Caption: Workflow for the MTT-based cytotoxicity assay.

Future Perspectives

This compound represents a promising scaffold for the development of novel anticancer agents, particularly for ovarian and pancreatic cancers. Future research should focus on several key areas:

-

Elucidation of the Precise Mechanism of Action: Detailed studies are needed to confirm the induction of apoptosis and to identify the specific molecular targets and signaling pathways involved. This could include caspase activation assays, analysis of Bcl-2 family protein expression, and cell cycle analysis.

-

In Vivo Efficacy Studies: The promising in vitro activity of this compound warrants further investigation in preclinical animal models of ovarian and pancreatic cancer to assess its therapeutic potential and toxicity profile in a living system.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapy Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could provide a basis for more effective treatment strategies.

Conclusion

This compound is a synthetic nucleoside analog with potent and selective cytotoxic activity against specific cancer cell lines. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, its known biological activities, and detailed experimental protocols to facilitate further research. The data presented underscore the potential of this compound as a lead compound in the development of new anticancer therapies. Further in-depth studies are crucial to fully understand its mechanism of action and to translate its preclinical promise into clinical applications.

A Technical Guide to the Discovery and Synthesis of Cytokinin Ribosides

Disclaimer: A thorough review of the scientific literature indicates that "8-azakinetin riboside" is not a recognized or documented compound. Kinetin is a well-established cytokinin, a class of plant hormones. The nomenclature "8-aza" suggests a chemical modification where a carbon atom at the 8th position of the purine (B94841) ring is substituted with a nitrogen atom. While 8-azapurines are a known class of compounds, the specific combination of "8-azakinetin" and its corresponding riboside does not appear in publicly available research.

This guide will, therefore, provide a comprehensive technical overview of the discovery, synthesis, and biological significance of the broader class of cytokinin ribosides . This information will be valuable for researchers, scientists, and drug development professionals interested in this important class of molecules.

Discovery and Significance of Cytokinin Ribosides

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots.[1][2] They are involved in numerous physiological processes, including cell growth and differentiation, shoot and root morphogenesis, delay of leaf senescence, and nutrient mobilization.[2] Cytokinins exist in various forms, including free bases, ribosides, ribotides, and glucosides.[3]

Cytokinin ribosides, which are N9-ribosylated forms of cytokinin bases, are considered key components in cytokinin metabolism, transport, and sensitivity.[4] While free bases are generally considered the most active forms that bind to cytokinin receptors to initiate signaling, ribosides play crucial roles as transport and storage forms.[3][4] They are translocated throughout the plant and can be converted to the active free-base forms.[4][5]

Synthesis of Cytokinin Ribosides

The synthesis of cytokinin ribosides can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis of N6-substituted purine ribosides, including cytokinin ribosides, typically involves the glycosylation of a purine base with a protected ribose derivative. A common approach is the Vorbrüggen glycosylation, which uses silylated heterocyclic bases and a protected ribofuranose acetate (B1210297) in the presence of a Lewis acid catalyst.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing cytokinin ribosides. Purine nucleoside phosphorylases (PNPs) are often employed to catalyze the transfer of a ribose group from a donor like ribose-1-phosphate (B8699412) to a purine base.[6] This method can be highly regioselective, yielding the desired N9-riboside.

| Method | Key Reagents/Enzymes | General Description | Advantages | Disadvantages |

| Chemical Synthesis (e.g., Vorbrüggen Glycosylation) | Silylated purine base, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, Lewis acid (e.g., TMSOTf) | Condensation reaction between a silylated purine and a protected ribose derivative. | Versatile for a wide range of purine analogs. | Often requires protection and deprotection steps, may produce anomeric mixtures. |

| Enzymatic Synthesis | Purine Nucleoside Phosphorylase (PNP), Ribose-1-phosphate, Purine base | Enzymatic transfer of a ribosyl group to the N9 position of the purine base. | High regioselectivity and stereoselectivity, mild reaction conditions. | Enzyme availability and substrate specificity can be limiting. |

Biological Activity and Signaling Pathways

Cytokinin ribosides are integral to the complex network of cytokinin signaling that governs plant development.

Role in Plant Development

Cytokinin ribosides are transported from the roots to the shoots via the xylem and from shoots to roots via the phloem.[5] This long-distance transport is crucial for coordinating growth and development between different parts of the plant in response to both internal and environmental cues.[4][5] Although generally less active than their free-base counterparts, there is evidence that cytokinin ribosides themselves can have biological activity.[4]

Cytokinin Signaling Pathway

The cytokinin signaling pathway is a multi-step phosphorelay system similar to bacterial two-component signaling systems.[5][7] The process begins with the binding of the active cytokinin free base to a histidine kinase receptor in the endoplasmic reticulum membrane.[7] This binding event triggers a series of phosphorylation events that ultimately lead to the activation of type-B response regulators in the nucleus, which are transcription factors that regulate the expression of cytokinin-responsive genes.[7][8]

Experimental Protocols and Workflows

The synthesis and biological evaluation of cytokinin ribosides involve a series of well-defined experimental procedures.

General Experimental Workflow

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]

- 3. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Biochemical and Structural Aspects of Cytokinin Biosynthesis and Degradation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

In-Depth Technical Guide on the Biological Activity of 8-Azakinetin Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azakinetin riboside, a synthetic N6-substituted purine (B94841) analog, has demonstrated notable cytotoxic activity against various cancer cell lines. As a structural analog of kinetin (B1673648) riboside, it is of significant interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including quantitative cytotoxicity data, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action and associated signaling pathways.

Introduction

This compound belongs to the class of 8-azapurine (B62227) nucleosides, which are analogs of naturally occurring purine nucleosides where the carbon atom at position 8 is replaced by a nitrogen atom. This modification can significantly alter the biological properties of the molecule, often leading to antagonistic effects on metabolic pathways that utilize purines. Kinetin riboside itself, a cytokinin, has been shown to exhibit antiproliferative and pro-apoptotic effects in cancer cells. The introduction of a nitrogen atom at the 8th position in this compound is a strategic modification aimed at enhancing its cytotoxic potential, making it a candidate for further investigation in oncology drug discovery.

Quantitative Biological Activity

Recent studies have quantified the cytotoxic effects of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, have been determined and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Carcinoma | 1.1 | [1] |

| MIA PaCa-2 | Pancreatic Carcinoma | 1.1 | [1] |

| MRC-5 | Normal Lung Fibroblast | 4.6 | [1] |

Table 1: Cytotoxicity (IC50) of this compound after 72 hours of treatment.

The data indicates that this compound exhibits significant cytotoxicity against both ovarian and pancreatic cancer cell lines at a low micromolar concentration. Notably, the compound shows a degree of selectivity for cancer cells over the normal fibroblast cell line, with an IC50 value approximately four times higher for MRC-5 cells.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines:

-

OVCAR-3 (human ovarian carcinoma)

-

MIA PaCa-2 (human pancreatic carcinoma)

-

MRC-5 (human normal lung fibroblast)

-

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

96-well plates

-

This compound stock solution (e.g., in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the activity of related N6-substituted adenosine (B11128) analogs and 8-azapurine nucleosides, several potential pathways can be hypothesized.

Induction of Apoptosis

Many nucleoside analogs exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8), which then activates downstream executioner caspases.

Given that kinetin riboside has been shown to induce apoptosis, it is plausible that this compound acts through a similar mechanism.

Experimental Workflow for Mechanism of Action Studies

To elucidate the specific mechanism of action, a series of experiments can be conducted.

Conclusion and Future Directions

This compound is a promising cytotoxic agent with demonstrated activity against ovarian and pancreatic cancer cell lines and a favorable selectivity profile compared to normal cells. The provided experimental protocol for cytotoxicity testing serves as a foundation for further in vitro evaluation. Future research should focus on elucidating the precise molecular mechanism of action, including its effects on apoptosis, cell cycle progression, and specific cell signaling pathways. In vivo studies in animal models are also warranted to assess its therapeutic potential and pharmacokinetic properties. The structural modifications inherent in this compound make it a valuable lead compound for the development of novel anticancer therapeutics.

References

8-Azakinetin Riboside: A Technical Guide to its Cytotoxic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azakinetin riboside is a synthetic purine (B94841) analog that has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. As a structural analog of kinetin (B1673648) riboside, a naturally occurring cytokinin, its mechanism of action is of significant interest for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

While direct mechanistic studies on this compound are limited, its action is inferred from its structural similarity to kinetin riboside, which has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][3][4] This pathway is a critical cellular process for programmed cell death, which is often dysregulated in cancer.

The proposed mechanism involves the following key steps:

-

Disruption of Mitochondrial Membrane Potential: this compound is hypothesized to perturb the integrity of the mitochondrial membrane. This leads to a loss of the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[1][3][4]

-

Release of Cytochrome c: The compromised mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.[1][3][4]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases, such as caspase-3.[1][3][4]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][3][4]

-

Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bad and Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, tipping the balance towards cell death.[1][2][3]

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Azakinetin Riboside: A Cytokinin Analog with Potent Cytotoxic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azakinetin riboside, a synthetic analog of the plant hormone kinetin (B1673648) riboside, has emerged as a molecule of significant interest, not for its cytokinin activity in plants, but for its potent cytotoxic effects against various human cancer cell lines. While its structural similarity to a key class of phytohormones provides a compelling rationale for its investigation as a plant growth regulator, current research has predominantly focused on its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, detailing the canonical cytokinin signaling pathway it is presumed to interact with, its known cytotoxic activities, and detailed protocols for classic cytokinin bioassays that could be employed to elucidate its effects on plant physiology. This document aims to bridge the gap between plant science and drug development, offering a foundational resource for researchers exploring the diverse biological activities of cytokinin analogs.

Introduction: Cytokinins and Their Role in Cell Signaling

Cytokinins are a class of phytohormones that play a central role in regulating cell division, growth, and differentiation in plants. They are adenine (B156593) derivatives characterized by a side chain at the N6 position. The biological effects of cytokinins are mediated through a complex signal transduction pathway, often referred to as a multi-step phosphorelay system, which is analogous to two-component signaling systems in bacteria.

The canonical cytokinin signaling pathway involves four primary steps:

-

Signal Perception: Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane.[1][2][3]

-

Phosphorelay Initiation: Binding of a cytokinin molecule induces autophosphorylation of the receptor. This phosphate (B84403) group is then transferred to a conserved histidine residue within the receptor and subsequently to an aspartate residue in the receiver domain of the same protein.[2][3]

-

Nuclear Translocation: The phosphate is then transferred to a histidine phosphotransfer protein (AHP), which translocates from the cytoplasm to the nucleus.[1][4]

-

Transcriptional Activation: In the nucleus, the phosphorylated AHP transfers the phosphate group to a type-B response regulator (ARR). This phosphorylation activates the type-B ARR, which then acts as a transcription factor, binding to the promoters of cytokinin-responsive genes and initiating their transcription.[1][2][5]

A key feature of this pathway is a negative feedback loop, where some of the induced genes include type-A ARRs.[1][5] These type-A ARRs act as repressors of the signaling pathway, contributing to the homeostasis of cytokinin response.[5]

This compound: A Structural Analog of Kinetin Riboside

This compound is a synthetic nucleoside analog where the carbon at the 8th position of the purine (B94841) ring of kinetin riboside is replaced by a nitrogen atom. This modification significantly alters the electronic properties of the purine ring system, which can, in turn, affect its interaction with biological targets such as cytokinin receptors or other enzymes. While it is structurally analogous to kinetin riboside, a known cytokinin, there is a notable lack of published research investigating its cytokinin-like activity in plants. The predominant body of research has focused on its cytotoxic properties in mammalian cell lines.

Biological Activity of this compound: A Focus on Cytotoxicity

Extensive in vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines. This activity is often more potent than that of its parent compound, kinetin riboside.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |

| HeLaWT | Cervical Cancer | >100 | 14.5 | 4.6 | [6] |

| MCF7 | Breast Cancer | 27 | 4.3 | 3.8 | [6] |

| Caco-2 | Colorectal Cancer | 25 | 18.7 | 11.5 | [6] |

| OVCAR-3 | Ovarian Cancer | >100 | 76 | 1.1 | [6][7] |

| MIA PaCa-2 | Pancreatic Cancer | >100 | 2.8 | 1.1 | [6][7] |

| MRC-5 | Normal Lung Fibroblast | >100 | 11.7 | 4.6 | [6][7] |

| Table 1: Comparative cytotoxic activity of this compound across various human cell lines over different time points. |

A notable finding is the selective cytotoxicity of this compound. For instance, after 72 hours of treatment, it shows potent activity against ovarian (OVCAR-3) and pancreatic (MIA PaCa-2) cancer cells with an IC50 of 1.1 µM, while exhibiting a weaker effect on normal lung fibroblast cells (MRC-5) with an IC50 of 4.6 µM.[7] This suggests a potential therapeutic window for this compound.

Experimental Protocols

This section provides detailed methodologies for standard cytokinin bioassays that could be used to evaluate the cytokinin-like activity of this compound. A protocol for a typical cytotoxicity assay is also included.

Cytokinin Bioassays

This assay is a classic method to determine cytokinin activity based on the induction of cell division and growth in tobacco callus tissue.

-

Principle: Cytokinins, in the presence of an auxin, stimulate cell division and proliferation in cultured plant tissues. The increase in fresh or dry weight of the callus is proportional to the cytokinin concentration.

-

Protocol:

-

Medium Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 1-Naphthaleneacetic acid, NAA) and varying concentrations of the test compound (this compound) and a standard cytokinin (e.g., kinetin).

-

Explant Preparation: Aseptically germinate tobacco seeds on a hormone-free MS medium. Excise leaf segments from the resulting sterile plantlets.

-

Inoculation: Place the leaf explants onto the prepared MS medium in sterile petri dishes.

-

Incubation: Incubate the cultures in the dark or under a defined light/dark cycle at a constant temperature (e.g., 25°C) for 3-4 weeks.

-

Data Collection: After the incubation period, measure the fresh and/or dry weight of the resulting callus.

-

Analysis: Plot the callus weight against the concentration of the test compound and compare the dose-response curve to that of the standard cytokinin.

-

This bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

-

Principle: Cytokinins promote the synthesis of betacyanins in the cotyledons and hypocotyls of Amaranthus seedlings. The amount of pigment produced is quantifiable by spectrophotometry and correlates with cytokinin activity.

-

Protocol:

-

Seed Germination: Germinate Amaranthus seeds on moist filter paper in petri dishes in the dark for 48-72 hours.

-

Treatment: Transfer the seedlings to vials containing a buffered solution with different concentrations of the test compound and a standard cytokinin.

-

Incubation: Incubate the vials in the dark for 18-24 hours at a constant temperature.

-

Pigment Extraction: After incubation, add a known volume of an extraction solvent (e.g., acidic methanol) to the vials and homogenize the seedlings.

-

Quantification: Centrifuge the homogenate to pellet the cell debris. Measure the absorbance of the supernatant at 538 nm using a spectrophotometer.

-

Analysis: Calculate the betacyanin content and plot it against the concentration of the test compound.

-

This assay measures the inhibitory effect of cytokinins on auxin-induced hypocotyl elongation.

-

Principle: While auxins promote the elongation of soybean hypocotyls, cytokinins can inhibit this effect. The degree of inhibition is related to the cytokinin concentration.

-

Protocol:

-

Seedling Growth: Grow soybean seedlings in the dark until the hypocotyls reach a specific length.

-

Explant Excision: Excise segments of a defined length from the hypocotyls.

-

Treatment: Float the hypocotyl segments in a solution containing a fixed concentration of an auxin and varying concentrations of the test compound.

-

Incubation: Incubate the segments in the dark for a set period (e.g., 24 hours).

-

Measurement: Measure the final length of the hypocotyl segments.

-

Analysis: Calculate the percentage of inhibition of elongation compared to the auxin-only control and plot it against the test compound concentration.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Synthesis of this compound

The synthesis of this compound typically involves the ribosylation of an 8-azapurine (B62227) derivative. One common approach is the enzymatic synthesis using a purine nucleoside phosphorylase (PNP).[8][9]

-

General Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the 8-azapurine base (e.g., 2,6-diamino-8-azapurine), a ribose donor such as α-D-ribose-1-phosphate (R1P), and a suitable purine nucleoside phosphorylase (e.g., from E. coli or calf spleen) in a buffered solution.

-

Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme used. The progress of the reaction can be monitored by techniques like HPLC.

-

Purification: Upon completion, the desired 8-azapurine riboside is purified from the reaction mixture using chromatographic methods, such as reversed-phase HPLC.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: A diagram of the canonical cytokinin signaling pathway in plants.

Caption: Experimental workflow for the tobacco callus cytokinin bioassay.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound stands as a fascinating molecule at the intersection of plant biology and medicinal chemistry. While its structural design suggests a role as a cytokinin analog, the current body of scientific literature is heavily skewed towards its potent and selective cytotoxic activities against human cancer cells. This guide has summarized the known cytotoxic data and provided the necessary context of the cytokinin signaling pathway and relevant bioassay protocols to encourage further investigation.

A significant gap in knowledge exists regarding the effect of this compound on plant systems. Future research should aim to:

-

Evaluate Cytokinin Activity: Systematically test this compound in a panel of classic cytokinin bioassays to determine if it acts as an agonist or antagonist of cytokinin receptors.

-

Receptor Binding Studies: Perform competitive receptor binding assays to determine the affinity of this compound for plant cytokinin receptors like AHK3 and AHK4.

-

Elucidate Mechanism of Cytotoxicity: Further investigate the molecular mechanisms underlying its selective cytotoxicity in cancer cells, which could provide insights for the development of novel therapeutics.

By exploring both its potential as a plant growth regulator and its established role as a cytotoxic agent, researchers can fully unlock the scientific and therapeutic potential of this intriguing cytokinin analog.

References

- 1. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic synthesis of highly fluorescent 8-azapurine ribosides using a purine nucleoside phosphorylase reverse reaction: variable ribosylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Elusive Role of 8-Azakinetin Riboside in Cell Signaling

A comprehensive search of available scientific literature and public databases has revealed a significant lack of information regarding the specific compound 8-Azakinetin riboside and its role in cell signaling. This technical guide aims to address the current knowledge gap and provide context based on related compounds, while highlighting the absence of direct research on the target molecule.

Initial inquiries for "this compound" did not yield any specific studies, quantitative data, or established experimental protocols detailing its mechanism of action or impact on cellular pathways. The compound, a theoretical derivative of the plant hormone kinetin, appears to be a novel or yet-to-be-investigated molecule within the field of cell signaling.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead pivot to discuss related and well-documented molecules that were prominently identified during the search: Nicotinamide Riboside (NR) and derivatives of 8-Azapurine (B62227) . This information may provide a foundational understanding for potential future investigations into synthetic nucleosides like this compound.

Nicotinamide Riboside (NR): A Well-Established NAD+ Precursor

A significant portion of the search results focused on Nicotinamide Riboside (NR), a form of vitamin B3 that serves as a precursor to Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell signaling.

Core Signaling Pathways of Nicotinamide Riboside

The primary mechanism of NR in cell signaling is its conversion to NAD+, which then influences the activity of several key enzyme families:

-

Sirtuins: These NAD+-dependent deacetylases play a crucial role in regulating gene expression, metabolism, and cellular stress responses. Increased NAD+ levels through NR supplementation can enhance sirtuin activity.

-

Poly (ADP-ribose) polymerases (PARPs): PARPs are involved in DNA repair and the maintenance of genomic stability. They consume NAD+ as a substrate to carry out their functions.

-

CD38 and other NAD+ glycohydrolases: These enzymes regulate NAD+ levels and are involved in calcium signaling.

The conversion of Nicotinamide Riboside to NAD+ and its subsequent impact on downstream signaling pathways is a critical area of research with implications for aging, metabolic disorders, and neurodegenerative diseases.

8-Azapurine Derivatives: Analogs with Diverse Biological Activities

While distinct from the theoretical this compound, the search did identify research on various 8-azapurine derivatives. These compounds are analogs of purines where a carbon atom at the 8th position of the purine (B94841) ring is replaced by a nitrogen atom.

Studies on 8-azapurine derivatives have demonstrated a range of biological activities, including:

-

Anticancer properties: Some 8-azapurine analogs have been investigated for their potential as cytotoxic agents against cancer cell lines.

-

Antiviral activity: Certain derivatives have shown efficacy against various viruses.

-

Enzyme inhibition: Specific 8-azapurine compounds have been designed to inhibit enzymes such as adenosine (B11128) deaminase.

The biological effects of these compounds are highly dependent on the specific substitutions made to the purine ring and the attached functional groups.

The Path Forward for this compound Research

The absence of data on this compound presents a unique opportunity for novel research. Future investigations could focus on:

-

Synthesis: Developing a reliable method for the chemical synthesis of this compound.

-

In vitro screening: Assessing the compound's effects on various cell lines to identify any cytotoxic, anti-proliferative, or signaling-modulatory activities.

-

Target identification: Determining the specific cellular proteins and pathways with which this compound may interact.

Until such studies are conducted, the role of this compound in cell signaling remains a matter of speculation. The information available on related compounds like Nicotinamide Riboside and 8-azapurine derivatives can serve as a valuable starting point for hypotheses and experimental design. Researchers venturing into this unexplored area will be at the forefront of discovering the potential biological significance of this novel molecule.

8-Azakinetin Riboside: A Technical Overview of Preclinical Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azakinetin riboside, a structural analog of the plant cytokinin kinetin (B1673648) riboside, has emerged as a molecule of interest due to its demonstrated cytotoxic effects against various human cancer cell lines. This technical guide provides a concise summary of the publicly available preclinical data on this compound, with a focus on its potential as an anti-cancer agent. This document outlines its chemical identity, summarizes the quantitative data on its cytotoxic activity, presents a generalized experimental protocol for assessing its effects, and visualizes its mechanism of action based on current understanding. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a synthetic nucleoside analog. Structurally, it is a derivative of kinetin riboside with a nitrogen atom substituted at the 8th position of the purine (B94841) ring. While research on this specific compound is not extensive, preliminary in vitro studies have indicated its potential as a cytotoxic agent, warranting further investigation into its mechanism of action and therapeutic applications.

Chemical Information:

Potential Therapeutic Use: Cytotoxic Agent

The primary therapeutic potential of this compound, based on available data, lies in its cytotoxic activity against a range of human cancer cell lines.[2][3] This suggests its potential utility as an anti-cancer therapeutic.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines and a normal human fetal lung fibroblast cell line (MRC-5) at different time points. The data indicates a time- and cell line-dependent cytotoxic effect.

| Cell Line | Cancer Type | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |

| HeLaWT | Cervical Cancer | >100 | 14.5 | 4.6 |

| MCF7 | Breast Cancer | 27 | 4.3 | 3.8 |

| Caco-2 | Colorectal Adenocarcinoma | 25 | 18.7 | 11.5 |

| OVCAR-3 | Ovarian Cancer | >100 | 76 | 1.1 |

| MIAPaCa-2 | Pancreatic Cancer | >100 | 2.8 | 1.1 |

| MRC-5 | Normal Lung Fibroblasts | 100 | 11.7 | 4.6 |

Data sourced from ChemicalBook, citing TargetMol as the original source.[2]

Experimental Protocols

While specific, detailed experimental protocols for the above-cited data are not publicly available, a generalized methodology for a standard cytotoxicity assay to determine IC50 values is provided below.

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a panel of cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLaWT, MCF7, Caco-2, OVCAR-3, MIAPaCa-2) and a normal cell line (e.g., MRC-5).

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).

-

Microplate reader.

-

Standard laboratory equipment for cell culture.

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The concentrations can range from 0 to 100 µM, as indicated in the available data.[2] The medium from the cell plates is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) is also included.

-

Incubation: The treated plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).[2]

-

Viability Assessment: After each incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions. The plates are incubated for the required time to allow for colorimetric or fluorometric development.

-

Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The viability of treated cells is calculated as a percentage of the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed cytotoxic effect of this compound on cancer cells, leading to a reduction in their viability.

Caption: Cytotoxic effect of this compound on cancer cells.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 values of this compound.

Caption: Workflow for determining IC50 values.

Discussion and Future Directions

The available preclinical data, although limited, suggests that this compound possesses cytotoxic properties against a variety of cancer cell lines. The time- and dose-dependent nature of this cytotoxicity, particularly the potent effects observed at 72 hours against ovarian (OVCAR-3) and pancreatic (MIAPaCa-2) cancer cells, is noteworthy.

However, several critical questions remain to be addressed:

-

Mechanism of Action: The precise molecular mechanism by which this compound exerts its cytotoxic effects is unknown. Future studies should investigate its impact on key cellular processes such as DNA synthesis, apoptosis, and cell cycle regulation. Given its structural similarity to other 8-azaadenosine (B80672) analogs, investigating its effect on enzymes like adenosine (B11128) deaminases acting on RNA (ADARs) could be a fruitful avenue, although it's important to note that other 8-azaadenosine compounds have been found to be non-selective inhibitors of ADAR.[4][5]

-

Selectivity: While the IC50 values against the normal cell line MRC-5 are available, a more comprehensive evaluation of its selectivity for cancer cells over normal cells is required.

-

In Vivo Efficacy: The anti-tumor activity of this compound needs to be evaluated in preclinical animal models of cancer to determine its therapeutic potential in a physiological context.

-

Pharmacokinetics and Pharmacodynamics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for its development as a drug candidate.

Conclusion

This compound is a cytotoxic agent with demonstrated in vitro activity against several human cancer cell lines. The preliminary data presented in this guide highlights its potential as a lead compound for the development of novel anti-cancer therapies. Further in-depth research is necessary to elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and fully realize its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in exploring the promise of this compound.

References

- 1. This compound CAS#: 2347524-00-7 [m.chemicalbook.com]

- 2. 化合物 this compound|T85526|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]

8-Azakinetin Riboside's Interaction with Adenosine Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) kinase (ADK) is a crucial enzyme in purine (B94841) metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). This function positions ADK as a key regulator of both intracellular and extracellular adenosine levels. Adenosine, a ubiquitous signaling nucleoside, modulates a wide array of physiological processes, and its dysregulation is implicated in numerous pathological conditions, including epilepsy, inflammation, and cancer. Consequently, ADK has emerged as a significant therapeutic target for the development of novel inhibitors. This technical guide provides an in-depth analysis of the binding affinity of 8-azakinetin riboside, a synthetic cytokinin analog, to adenosine kinase, complemented by detailed experimental protocols and pathway visualizations.

Binding Affinity of this compound to Adenosine Kinase

A study involving molecular docking simulations suggests that This compound exhibits a binding affinity for human adenosine kinase that is similar to its parent compound, kinetin (B1673648) riboside [1]. The research included visualizations of the docked pose of this compound within the binding cavity of ADK, indicating a plausible interaction.

Comparative Binding Data for Other Adenosine Kinase Inhibitors

To provide a frame of reference for the potency of adenosine kinase inhibitors, the following table summarizes the binding affinities of other well-characterized inhibitors.

| Compound | Inhibitor Type | Organism | Binding Affinity (IC50/Ki) |

| 5-Iodotubercidin | Nucleoside Analog | Human | IC50 = 26 nM; Ki = 30 nM |

| ABT-702 | Non-nucleoside | Human | IC50 = 1.7 nM |

| A-286501 | Carbocyclic Nucleoside | Not Specified | IC50 = 0.47 nM |

| GP683 | Not Specified | Not Specified | IC50 = 0.5 nM |

| 7-(5-Deoxy-beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine | Nucleoside Analog | Not Specified | IC50 = 9 nM |

This table presents data for compounds other than this compound to illustrate the range of potencies observed for ADK inhibitors.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound like this compound to adenosine kinase can be determined using various in vitro assays. These assays typically measure the enzymatic activity of ADK in the presence of varying concentrations of the inhibitor.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Recombinant human adenosine kinase

-

Adenosine (substrate)

-

ATP (co-substrate)

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Kinase Reaction:

-

Add a fixed amount of adenosine kinase to each well of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of adenosine and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Coupled Spectrophotometric Assay

This method continuously monitors the production of ADP by coupling it to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human adenosine kinase

-

Adenosine

-

ATP

-

This compound

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Spectrophotometer with a plate reader format

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, adenosine, ATP, PEP, NADH, PK, and LDH.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells of a microplate.

-

Reaction Initiation: Add the adenosine kinase to each well to start the reaction.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition and determine the IC50 value as described for the ADP-Glo™ assay.

-

To determine the inhibition constant (Ki), the assay can be performed with varying concentrations of both the substrate (adenosine) and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.

-

Visualizations

Caption: Workflow for an in vitro adenosine kinase inhibition assay.

Caption: Competitive inhibition of adenosine kinase by this compound.

Caption: Role of adenosine kinase in modulating adenosine signaling.

References

Preliminary Studies on 8-Azakinetin Riboside Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic effects of 8-Azakinetin riboside, a modified nucleoside with potential as an anticancer agent. The document summarizes key quantitative data, details relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

Recent studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been determined after a 72-hour treatment period. The data highlights a degree of selectivity for cancer cells over normal cell lines.

Table 1: IC50 Values of this compound after 72-hour Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR-3 | Ovarian Carcinoma | 1.1 |

| MIA PaCa-2 | Pancreatic Carcinoma | 1.1 |

| MRC-5 | Normal Lung Fibroblast | 4.6 |

Experimental Protocols

The following are detailed methodologies for standard cytotoxicity assays that are commonly employed to evaluate the effects of compounds like this compound.

Cell Culture and Compound Preparation

-

Cell Lines: Human ovarian carcinoma (OVCAR-3), human pancreatic carcinoma (MIA PaCa-2), and human normal lung fibroblast (MRC-5) cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Compound Stock Solution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. The stock solution is then serially diluted in culture medium to achieve the desired final concentrations for the experiments.

Cytotoxicity Assays

Two common colorimetric assays for determining cytotoxicity are the MTT and SRB assays.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest compound concentration.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

The SRB assay is a method based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After 72 hours of incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: The plates are washed with water to remove the TCA and air-dried.

-

SRB Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 30 minutes at room temperature.

-

Washing: Unbound SRB is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound SRB is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, cell viability is calculated, and the IC50 value is determined.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound.

Caption: Generalized workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

As a purine (B94841) analog, this compound is likely to induce cytotoxicity through the induction of apoptosis. N6-substituted adenosine (B11128) analogs have been shown to cause apoptosis through the activation of caspases. The diagram below illustrates a plausible signaling cascade.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Discussion and Future Directions

The preliminary data indicate that this compound exhibits notable cytotoxic activity against ovarian and pancreatic cancer cell lines, with a favorable selectivity index compared to a normal fibroblast cell line. The proposed mechanism of action involves the induction of apoptosis, a hallmark of many successful chemotherapeutic agents.

Future research should focus on:

-

Detailed Mechanism of Action Studies: Elucidating the precise signaling pathways involved in this compound-induced apoptosis, including the identification of specific caspases activated and the roles of the intrinsic versus extrinsic pathways.

-

Cell Cycle Analysis: Investigating the effects of this compound on cell cycle progression to determine if it induces cell cycle arrest at specific checkpoints.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a foundational understanding of the cytotoxic properties of this compound. The presented data and protocols offer a starting point for further investigation into its potential as a novel anticancer therapeutic.

The Molecular Landscape of Glioblastoma Multiforme: Avenues for Therapeutic Intervention

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2][3] Its high rates of therapeutic resistance and recurrence are largely attributed to a complex interplay of dysregulated cellular signaling pathways that drive uncontrolled proliferation, evasion of apoptosis, and robust angiogenesis.[4] This technical guide provides an in-depth overview of the core molecular mechanisms underpinning GBM pathology, with a focus on key signaling cascades, cell cycle aberrations, and apoptotic pathways. While this document aims to be a comprehensive resource, it is important to note that a thorough literature search did not yield any specific research on the effects of 8-Azakinetin riboside on glioblastoma multiforme cells. Therefore, the information presented herein focuses on the established molecular biology of GBM to provide a foundational context for the evaluation of novel therapeutic agents.

Dysregulated Signaling Pathways in Glioblastoma

The genomic landscape of GBM is characterized by numerous genetic and epigenetic alterations that lead to the constitutive activation of pro-survival and proliferative signaling pathways.[1] Understanding these pathways is critical for the development of targeted therapies.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in GBM, playing a central role in cell growth, proliferation, survival, and metabolism.[1][5][6][7] Activation of this pathway is often driven by mutations or amplification of upstream receptor tyrosine kinases (RTKs) like EGFR, or by loss-of-function mutations in the tumor suppressor PTEN.[6][8]

-

Activation: The pathway is typically initiated by the binding of growth factors to RTKs, leading to the activation of PI3K.

-

Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT.

-

Downstream Effects: Activated AKT has numerous downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.[1][6] AKT also promotes cell survival by inhibiting pro-apoptotic proteins.[6][7]

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is frequently amplified and/or mutated in GBM, leading to ligand-independent, constitutive activation of downstream signaling.[1][6] The most common EGFR mutation in GBM is EGFRvIII, a deletion mutant that is constitutively active.[6]

-

Downstream Cascades: Activated EGFR can signal through multiple pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, to promote cell proliferation, survival, migration, and angiogenesis.[1]

RAS/MAPK Pathway

The RAS/MAPK pathway is another critical signaling cascade that is often dysregulated in GBM.[7] This pathway relays signals from RTKs to the nucleus to control gene expression involved in cell proliferation and differentiation.[7]

-

Mechanism: Activation of RAS leads to a phosphorylation cascade involving RAF, MEK, and ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive cell cycle progression.

Cell Cycle Dysregulation in Glioblastoma

Uncontrolled cell proliferation in GBM is a direct consequence of a dysregulated cell cycle machinery.[9] Key cell cycle checkpoints are often compromised, allowing for continuous cell division.

-

Key Regulators: The retinoblastoma (Rb) protein and the tumor suppressor p53 are critical regulators of the G1/S checkpoint.[9] In many GBM tumors, the Rb pathway is inactivated, and p53 is mutated, leading to uncontrolled entry into the S phase.[7][9]

-

Cyclins and CDKs: The activity of cyclin-dependent kinases (CDKs), which are the engines of the cell cycle, is tightly regulated by cyclins. Overexpression of cyclins or loss of CDK inhibitors (CKIs) is common in GBM.[9]

Evasion of Apoptosis in Glioblastoma

Resistance to programmed cell death, or apoptosis, is a hallmark of cancer, and GBM cells have developed multiple mechanisms to evade this process.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[5]

-